![molecular formula C20H20O11 B1231304 Swertianolin](/img/structure/B1231304.png)
Swertianolin
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Overview
Description
Swertianolin is a xanthone that is bellidifolin in which a beta-Dglucopyranosyl residue is attached at position O-8 via a glycosidic linkage. It is isolated particularly from Gentiana campestris and Gentiana germanica. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antioxidant and a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, an aromatic ether and a xanthone glycoside. It derives from a bellidifolin.
Scientific Research Applications
Immunomodulation in Sepsis
Swertianolin has been investigated for its potential to ameliorate immune dysfunction in sepsis. It was found to modulate the immunosuppressive function of myeloid-derived suppressor cells (MDSCs) in a murine sepsis model. The study revealed that swertianolin reduced the production of interleukin-10, nitric oxide, reactive oxygen species, and arginase in MDSCs. It also diminished MDSC proliferation and encouraged their differentiation into dendritic cells, enhancing T-cell activity by blocking the immunosuppressive effects of MDSCs (Ren et al., 2021).
Antioxidant Properties
The electrochemical behavior of swertianolin and its scavenging activity against free radicals were studied, showing its potential as an antioxidant. Swertianolin demonstrated the capability to scavenge superoxide and hydroxyl radicals, suggesting its role in oxidative stress mitigation (He Chun, 2003).
Determination and Pharmacokinetics
A study focused on the simultaneous determination of swertianolin and other active components in Swertia plants. This work underlined the importance of swertianolin as one of the key active components in these plants, essential for their therapeutic properties (Luan, 2008).
Chemical Constituents and Pharmacology
Swertianolin has been identified in various studies as a significant constituent in different species of the Gentianaceae family. These studies also explored its pharmacological properties, including CNS depressant, cardiovascular stimulant, and anticonvulsant activities (Ghosal et al., 1974).
Hepatoprotective Effects
Research on Swertia japonica and other related plants has identified swertianolin as a compound with potential hepatoprotective effects. This suggests its usefulness in treating liver-related disorders (Ishimaru et al., 1990).
Neuroprotective Potential
Recent studies have indicated that swertianolin and related compounds possess neuroprotective effects, potentially useful in the prevention and treatment of neurodegenerative diseases like Parkinson's disease (Xiang et al., 2021).
properties
Product Name |
Swertianolin |
---|---|
Molecular Formula |
C20H20O11 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1 |
InChI Key |
XMVBNLMKPMPWAX-DIKOWXHZSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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